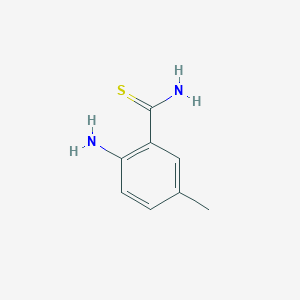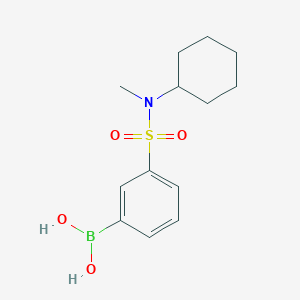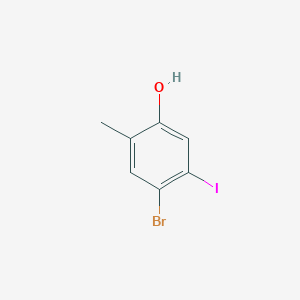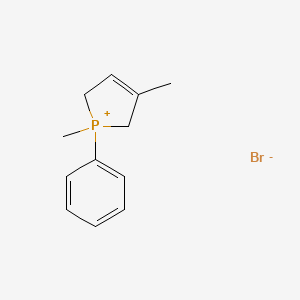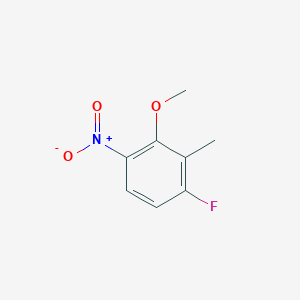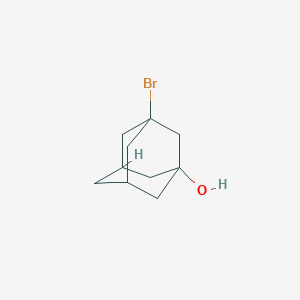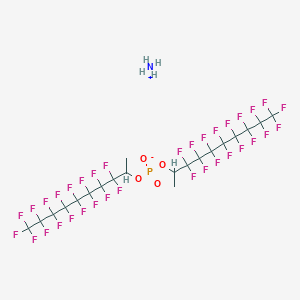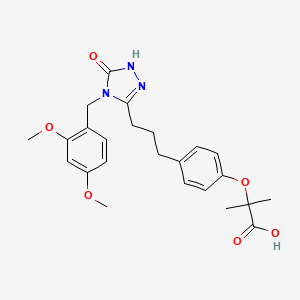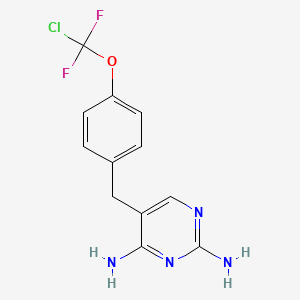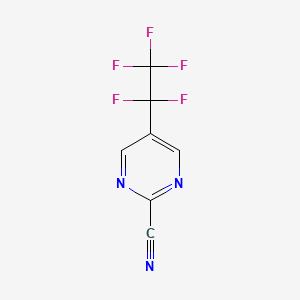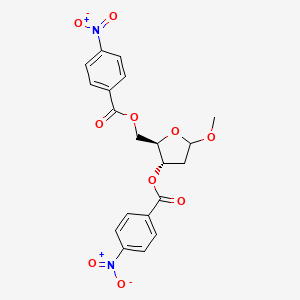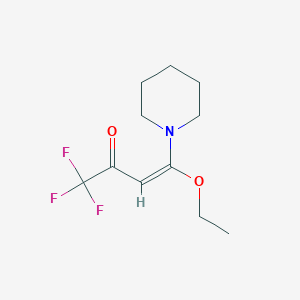
4-Ethoxy-1,1,1-trifluoro-4-piperidin-1-yl-but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-1,1,1-trifluoro-4-piperidin-1-yl-but-3-en-2-one is a fluorinated synthetic building block. Compounds containing fluorine are known for their enhanced cell permeability and metabolic stability, making them valuable in pharmaceuticals and agrochemicals . This compound is particularly significant due to its unique structure, which includes both a piperidine ring and a trifluoromethyl group, contributing to its diverse reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1,1,1-trifluoro-4-piperidin-1-yl-but-3-en-2-one typically involves the reaction of vinyl ethyl ether with trifluoroacetic anhydride in the presence of a base such as triethylamine . The reaction is carried out in a continuous reactor, which allows for efficient and scalable production. The process involves maintaining the reaction mixture at a controlled temperature and continuously extracting the product to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound leverages continuous synthesis methods to enhance efficiency and safety. By continuously introducing raw materials into the reactor and using continuous extraction for post-treatment, the process minimizes product loss and safety hazards associated with batch production .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxy-1,1,1-trifluoro-4-piperidin-1-yl-but-3-en-2-one undergoes various chemical reactions, including:
Substitution Reactions: Reacts with phenylmagnesium bromide to afford ethoxy group substitution products.
Addition Reactions: Reacts with organozinc compounds to yield products from 1,2-addition to the carbonyl group.
Cycloaddition Reactions: Heating with triethyl phosphite results in a [4+2] cycloaddition product, which upon hydrolysis, forms a complex oxaphospholene derivative.
Common Reagents and Conditions
Phenylmagnesium bromide: Used for substitution reactions.
Organozinc compounds: Employed in addition reactions.
Triethyl phosphite: Utilized in cycloaddition reactions.
Major Products
Ethoxy group substitution products: Formed from reactions with phenylmagnesium bromide.
1,2-Addition products: Resulting from reactions with organozinc compounds.
Oxaphospholene derivatives: Produced through cycloaddition and subsequent hydrolysis.
Aplicaciones Científicas De Investigación
4-Ethoxy-1,1,1-trifluoro-4-piperidin-1-yl-but-3-en-2-one is used in various scientific research fields:
Mecanismo De Acción
The compound’s mechanism of action involves its ability to enhance cell permeability and metabolic stability due to the presence of the trifluoromethyl group. This group increases the lipophilicity of the molecule, allowing it to penetrate cell membranes more effectively . Additionally, the piperidine ring contributes to the compound’s reactivity and interaction with various molecular targets, facilitating its use in diverse applications .
Comparación Con Compuestos Similares
Similar Compounds
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Shares a similar structure but lacks the piperidine ring.
4-Dialkylamino-1,1,1-trifluorobut-3-ene-2-ones: Contains similar fluorinated groups but different substituents.
Uniqueness
4-Ethoxy-1,1,1-trifluoro-4-piperidin-1-yl-but-3-en-2-one is unique due to the combination of the piperidine ring and the trifluoromethyl group, which imparts distinct chemical properties and reactivity. This combination enhances its utility in various scientific and industrial applications, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C11H16F3NO2 |
|---|---|
Peso molecular |
251.25 g/mol |
Nombre IUPAC |
(E)-4-ethoxy-1,1,1-trifluoro-4-piperidin-1-ylbut-3-en-2-one |
InChI |
InChI=1S/C11H16F3NO2/c1-2-17-10(8-9(16)11(12,13)14)15-6-4-3-5-7-15/h8H,2-7H2,1H3/b10-8+ |
Clave InChI |
WMBVZDNIUVYRAC-CSKARUKUSA-N |
SMILES isomérico |
CCO/C(=C/C(=O)C(F)(F)F)/N1CCCCC1 |
SMILES canónico |
CCOC(=CC(=O)C(F)(F)F)N1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


